molecular formula C20H27F3 B170353 (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) CAS No. 139215-80-8

(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

Cat. No.: B170353
CAS No.: 139215-80-8
M. Wt: 324.4 g/mol
InChI Key: DXFHMMVZUZLQFU-UHFFFAOYSA-N
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Description

(1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is a chiral compound characterized by its unique structural features, including a trifluorophenyl group and a bicyclohexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexane derivatives and trifluorophenyl precursors.

    Formation of the Bicyclohexane Core: A key step involves the formation of the bicyclohexane core through a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the trifluorophenyl precursor reacts with the bicyclohexane core in the presence of a Lewis acid catalyst.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,4R) enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.

Industrial Production Methods

In an industrial setting, the production of (1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for the Diels-Alder and Friedel-Crafts reactions, and employing large-scale chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the trifluorophenyl group, potentially converting it to a difluorophenyl or monofluorophenyl derivative.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more fluorine atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed in substitution reactions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include difluorophenyl and monofluorophenyl derivatives.

    Substitution: Products include substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific chiral properties.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism by which (1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-4-ethyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane)
  • (1R,4R)-4-ethyl-4’-(3,5-difluorophenyl)-1,1’-bi(cyclohexane)
  • (1R,4R)-4-ethyl-4’-(2,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)

Uniqueness

The presence of the trifluorophenyl group in (1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) imparts unique electronic properties, making it distinct from similar compounds with fewer fluorine atoms. This can influence its reactivity and interactions in both chemical and biological contexts.

Properties

IUPAC Name

5-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h11-16H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFHMMVZUZLQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566544
Record name 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139215-80-8
Record name 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 5-[(trans,trans)-4'-ethyl[1,1'-bicyclohexyl]-4-yl]-1,2,3-trifluoro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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